4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride
Description
Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-15-17-10-11-19(26)25(14-12-16-7-3-2-4-8-16)21(17)24-20(23-15)18-9-5-6-13-22-18/h2-4,7-8,18,22H,5-6,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLACXHISPKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)C3CCCCN3)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120508 | |
| Record name | Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-51-7 | |
| Record name | Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-7(6H)-one derivatives typically involves multi-step organic reactions. Common starting materials include pyridine and pyrimidine derivatives, which undergo various chemical transformations such as cyclization, alkylation, and reduction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, pyrido[2,3-d]pyrimidin-7(6H)-one derivatives are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology
Biologically, these compounds may exhibit various activities such as enzyme inhibition, antimicrobial effects, and anti-inflammatory properties.
Medicine
In medicine, pyrido[2,3-d]pyrimidin-7(6H)-one derivatives are explored for their potential therapeutic applications, including as anticancer agents, antiviral drugs, and treatments for neurological disorders.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidin-7(6H)-one derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidin-7(6H)-one derivatives with different substituents.
- Other heterocyclic compounds with similar structures, such as quinazolines and pyrimidines.
Uniqueness
The uniqueness of 4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Biological Activity
The compound 4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride (CAS: 1858250-51-7) represents a novel heterocyclic scaffold with potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by a pyrido-pyrimidine core and a piperidine moiety. Its molecular formula is C20H24Cl2N4O, and it has been synthesized for various biological evaluations.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Anticancer Activity
Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The heterocyclic nature allows for interactions with multiple biological targets, including enzymes involved in cell proliferation.
2. Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. For instance, derivatives of related piperidine compounds have shown promising results as inhibitors of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative disorders and bacterial infections respectively .
3. Antimicrobial Activity
Preliminary tests have demonstrated moderate to strong antibacterial activity against various bacterial strains. Compounds within the same class have shown effectiveness against Salmonella typhi and Bacillus subtilis, indicating that this compound may also possess similar properties .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, structural similarities to known inhibitors suggest potential interactions with:
- Protein Kinases : The compound may inhibit specific kinases involved in cancer progression.
- Acetylcholinesterase : Similar compounds have been shown to interact with AChE, leading to increased acetylcholine levels in synaptic clefts, which could enhance cognitive function .
Case Studies
Several studies have explored the biological activity of compounds related to the target structure:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
